Galaxolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno

Synonyms

Canonical SMILES

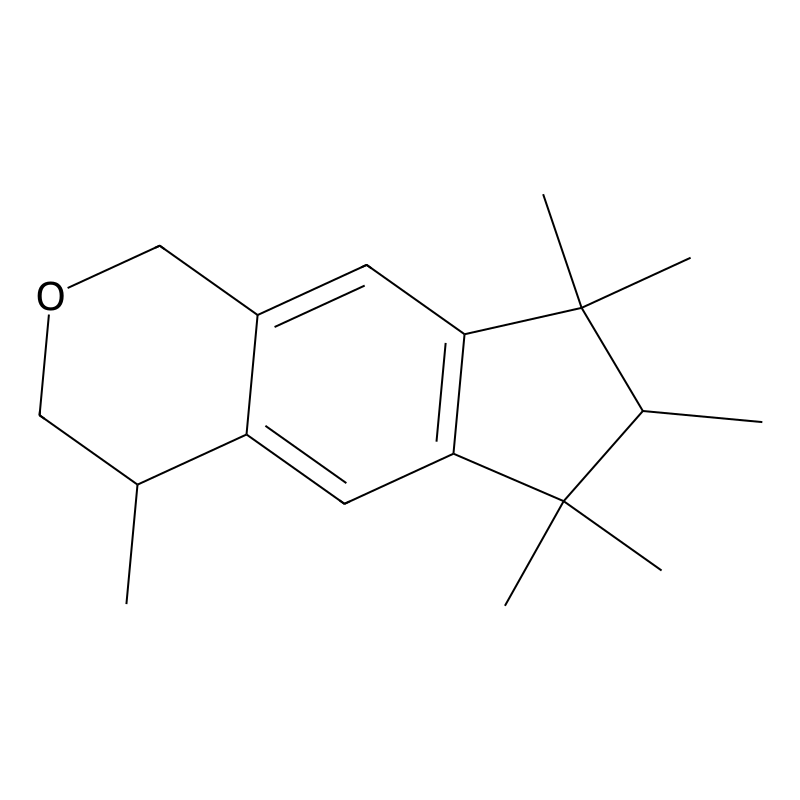

Galaxolide, chemically known as 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydro-cyclopenta[g]-isochromene, is a synthetic musk compound widely used in the fragrance industry. It was discovered in the 1960s by researchers at International Flavors & Fragrances Inc. (IFF) and is characterized by its sweet musky floral woody odor. With a molecular formula of C₁₈H₂₆O and a molecular weight of 258.4 g/mol, galaxolide exists as a mixture of isomers due to its chiral centers at carbon atoms 4 and 7 . At room temperature, it appears as a highly viscous liquid with a melting point of -20 °C and an estimated boiling point of around 330 °C .

Environmental Fate and Impact:

- Persistence and Bioaccumulation: Studies have investigated the environmental fate of Galaxolide due to its persistent nature, meaning it breaks down slowly in the environment. This can lead to bioaccumulation, where it builds up in the bodies of organisms over time. Research has found Galaxolide in various environmental samples, including water, sediment, and even human and wildlife tissue .

Potential Endocrine Disruption:

- Androgenic Activity: Recent research suggests that Galaxolide may have androgenic activity, meaning it can interfere with the body's natural hormone system and mimic the effects of testosterone. This potential effect is being investigated using both computational modeling and animal studies .

Alternative Fragrance Development:

- Safer Alternatives: As concerns about the environmental and health impacts of Galaxolide rise, researchers are exploring alternatives for fragrance development. This research focuses on identifying and evaluating safer substitutes with similar olfactory properties but without the potential drawbacks of Galaxolide .

Galaxolide can be synthesized through several methods. One common route involves the reaction of tert-amylene with alpha-methylstyrene to produce 1,1,2,3,3-pentamethylindane. This intermediate undergoes hydroxyalkylation with propylene oxide in a Friedel-Crafts reaction catalyzed by aluminum chloride. Finally, cyclization occurs via reaction with formaldehyde to yield the final product . The synthesis typically results in a mixture of isomers due to the presence of multiple asymmetric carbons.

Galaxolide is predominantly used in perfumery for its musky scent and is valued for providing longevity and sillage (the scent trail left by a fragrance). It is commonly incorporated into personal care products such as detergents and fabric softeners due to its ability to impart freshness and enhance fragrance profiles. Additionally, it serves as a cost-effective alternative to other musks in reformulations .

Studies on the interactions of galaxolide reveal significant concerns regarding its environmental persistence and toxicity. It has been detected in various environmental matrices including rivers and drinking water systems. The cumulative impact of galaxolide on aquatic ecosystems raises alarms about its potential long-term ecological consequences . Furthermore, while some metabolites may exhibit lower bioaccumulation potential than galaxolide itself, comprehensive studies on their hazard characteristics remain limited .

Galaxolide shares structural similarities with other synthetic musks but distinguishes itself through specific chemical properties and environmental behavior. Below are some similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Tonalide | 1H-naphtho[2,3-c]pyran | Similar musky scent; used in similar applications |

| Musk Ketone | 1-(4-tert-butylphenyl)-2-methylpropan-1-one | Known for its sweet odor; less persistent |

| Ambrettolide | C₁₈H₂₄O₃ | Natural musk; biodegradable |

| Musk Xylene | 1-(4-methylphenyl)-2-methylpropan-1-one | Synthetic; associated with environmental concerns |

Galaxolide's unique combination of structural characteristics—including multiple chiral centers—results in a distinct olfactory profile that sets it apart from these other compounds while also contributing to its environmental persistence issues .

Physical Description

Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR]

Color/Form

Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno

Almost colorless viscous liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Density: 0.99 to 1.017 g/cu cm at 20 °C

Crystal density: 1.087 g/cu cm

LogP

log Kow = 5.90

Odor

Odor type: Musk

Decomposition

Melting Point

MP: -10 to 0 °C (mixture of isomers)

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

5.45X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

... The systemic exposure to 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexa-methylcyclopenta-gamma-2-benzopyran (HHCB) was determined in rats under occlusion. Ring (14)C-labeled HHCB was applied dermally in alcoholic solutions to rats at doses of 4.5 mg/kg and occluded for 6 hr. Urine, feces and air were collected for up to 120 hr and analyzed for radioactivity. Pairs of rats were sacrificed periodically for analysis of tissues and organs. The total amount absorbed was approximately 14% for HHCB. Significant amounts diffused into the skin, most of which was further absorbed but a significant amount of which was lost to surface dressing by reverse diffusion and/or desquamation.

In the current study, the bioconcentration behavior and acute toxicity of ... galaxolide 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexa-methylcyclopenta[gamma]-2-benzopyran (HHCB), was studied in two benthic organisms ... Chironomus riparius exhibited bioconcentration factors (BCFs) for ... HHCB substantially lower than predicted for nontransformed organics. The BCF ... increased after coexposure of the organism to the cytochrome P450 inhibitor piperonyl butoxide. Thus, the low BCF values were the result of rapid biotransformation of HHCB in the midge larvae. Bioconcentration kinetics indicated that /HHCB/ induced its own cytochrome P450-mediated metabolism. Acute toxicity of /HHCB/ to midge larvae was reduced compared to predicted baseline toxicity. Bioconcentration of HHCB ... in the worm (Lumbriculus variegatus) is in agreement with predictions based on the octanol-water partition coefficients of this chemical. Acute toxicity was found to be similar to predicted values for baseline toxicity.

/MILK/ Synthetic musk compounds are used as additives in many consumer products, including perfumes, deodorants, and detergents. Earlier studies have reported the occurrence of synthetic musks in environmental and wildlife samples collected in the United States. In this study, human breast milk samples collected from Massachusetts, were analyzed for the determination of concentrations of synthetic musks such as musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene), musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone), HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[gamma]-2-benzopyran), AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), and HHCB-lactone, the oxidation product of HHCB. In addition, we estimated the daily intake of synthetic musks by infants based on the ingestion rate of breast milk. Synthetic musks were found in most of the samples analyzed, and the concentrations ranged from < 2 to 150 ng musk xylene/g, < 2 to 238 ng musk ketone/ g, < 5 to 917 ng HHCB/g, < 5 to 144 ng AHTN/g, and < 10 to 88.0 ng HHCB-lactone/g, on a lipid weight basis. The concentrations of HHCB were higher than the concentrations of other synthetic musks in breast milk samples. The mean concentration of HHCB (220 ng/g, lipid weight) was 5 times greater than the concentrations reported 10 years ago for breast milk samples collected in Germany and Denmark. Maternal age was not correlated with the concentrations of musk xylene, musk ketone, HHCB, or AHTN. There was a trend of decreasing concentrations of musk xylene, musk ketone, HHCB, and AHTN, with the number of children previously breast-fed, although the correlation was not significant. Based on average daily ingestion rate of breast milk, an infant is estimated to ingest 297 +/- 229 ng musk xylene, 780 +/- 805 ng musk ketone, 1830 +/- 1170 ng HHCB, 565 +/- 614 ng AHTN, and 649 +/- 598 ng HHCB-lactone per day. The ingestion rate of synthetic musks by infants in the United States is lower than that estimated for persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs). Based on the residue patterns and accumulation features, it can be concluded that the exposure characteristics for synthetic musks are different from those of POPs, and that the major source of exposure to synthetic musks is probably via dermal absorption or inhalation.

For more Absorption, Distribution and Excretion (Complete) data for Galaxolide (11 total), please visit the HSDB record page.

Metabolism Metabolites

The interactions of emerging contaminants with the xenobiotic and endogenous metabolizing system of deep-sea fish were compared. The drugs diclofenac, fluoxetine, and gemfibrozil belong to different pharmaceutical classes with diverse mechanistic actions, and the personal care products triclosan, galaxolide, and nonylphenol are representative of antibacterial agents, nitro-musks, and surfactants, respectively. The fish compared are representative of the middle and lower slope of deep-sea habitats. The species were adults of Trachyrynchus scabrus, Mora moro, Cataetix laticeps, and Alepocehalus rostratus. The hepatic metabolic system studied were the activities associated with several cytochrome P450 isoforms (CYPs): 7-ethoxyresorufin-O-deethylase (EROD), benzyloxy-4-[trifluoromethyl]-coumarin-O-debenzyloxylase (BFCOD), and 7-ethoxycoumarin-O-deethylase (ECOD). Results showed differences in baseline activities and sensitivity to chemicals which were species, chemical, and pathway dependent. T. scabrous was the most sensitive species to chemical interactions with the xenobiotic and endogenous metabolizing (EROD and BFCOD) systems, especially in the case of diclofenac interference with BFCOD activity (IC50 = 15.7 +/- 2.2 uM). Moreover, T. scabrous and A. rostratus possessed high basal ECOD activity, and this was greatly affected by in vitro exposure to diclofenac in T. scabrous also (IC50 = 6.86 +/- 1.4 uM). These results highlight the sensitivity of marine fish to emerging contaminants and propose T. scabrous (middle slope) and A. rostratus (lower slope) as sentinels and the inclusion of ECOD activity as a sensitive biomarker to these exposures.

Wikipedia

Use Classification

Cosmetics -> Antifoaming

Methods of Manufacturing

... Synthesized as following: There is a condensation-cyclization stage of tert-amyl alcohol and a-methyl styrene in acidic conditions to obtain the indane system, followed by a Friedel-Crafts reaction with propylene oxide to get the side chain. The side chain is finally closed to the isochromanic system using formaldehyde.

Preparation: L. G. Heeringa, M. G. J. Beets, United Kingdom patent 991146; eidem, United States of America patent 3360530 (1965, 1967 both to International Flavors & Frangrances).

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-: ACTIVE

The commercial product is diluted with solvents (e.g., diethyl phthalate, isopropyl myristate, benzyl benzoate) to make it less viscous.

Concentrations of HHCB (Galaxolide), AHTN (Tonalide), and HHCB-lactone (Galaxolidone) from a variety of consumer products, including perfumes, body lotions, and deodorants were measured. Concentrations of HHCB, AHTN, and HHCB-lactone in consumer products ranged from <5 ng/g to over 4000 ug/g, <5 ng/g to 451 ug/g, and <5 ng/g to 217 ug/g, respectively. The highest concentrations were found in perfumes, body creams and lotions, and deodorants. The results suggest that a wide variety of source materials exist for HHCB and AHTN, and that these materials are used on a daily basis.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: galaxolide; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.12 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extraction gas chromatography/mass spectrometry; Analyte: galaxolide; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.11 ug/L.

Musks are synthetic fragrances applied on personal care and household products as fixatives, by retarding the release of other fragrances with higher volatility. Galaxolide is the most used polycyclic musk since the 90th decade, and it has been detected in several environmental and biological matrices, particularly in human tissues and fluids. For exposure assessment purposes, large-monitoring data need to be obtained and rapid but reliable analytical techniques are requested. The main objective of this study is to develop and validate a new and fast analytical methodology to quantify galaxolide in personal care products and to apply this method to real matrices like skin care products (creams and lotions), shower products (soap bar), hair care products (shampoo and hair conditioner) and oral care products (toothpaste), to evaluate the human dermal exposure risk. A dispersive solid-phase extraction is proposed, using QuEChERS methodology, followed by HPLC with fluorescence detection. Some extraction parameters were studied, like the ratio of sample/solvent amounts, the homogenization time, the salt addition effect and the used sorbents. The validation parameters of the developed method were the following: a linearity range of 0.005-1.002 mg/kg sample, a limit of detection of 0.001 mg/kg sample, repeatability between 0.7% and 11.3% (variation coefficient of six standard injections), an intermediate precision of 2.5% (variation coefficient of six independent analysis of the same sample), mean recoveries ranging from 65% (soap bar) to 95% (body cream) and 3% of global uncertainty in most of the working range. The time of analysis, including the extraction steps, is 60 min, allowing a throughput of 4 samples/hr. Galaxolide was detected in all of the seven analyzed products in concentrations ranging from 0.04 +/- 0.01 mg/kg sample (toothpaste) to 280.78 +/- 8.19 mg/kg sample (perfumed body cream), which may correspond to a significant estimated daily human dermal exposure of 904 ug/day.

For more Analytic Laboratory Methods (Complete) data for Galaxolide (15 total), please visit the HSDB record page.

Storage Conditions

Interactions

Polycyclic musks and heavy metals are often present in natural aquatic environment. The aims of this study were to evaluate the toxic effects on Daphnia magna from exposure to the polycyclic musks and the heavy metals in combination with stress from suspended solids exposure. Galaxolide and lead were used as typical pollutants. The toxic effects on D. magna decreased with addition of suspended solids within the single experiments having galaxolide after 24 and 48 hr. A similar result was observed for the toxic effect of lead on the D. magna with adding suspended solids during exposure. Synergism on D. magna was found within the combined tests having galaxolide and lead during the 24 and 48 hr exposure based on additive index analysis. The combined toxic effect of galaxolide and lead was significantly decreased by adding suspended solids. The results could provide useful information for the toxic risks assessments of surface aquatic systems.

Using outdoor pot-culture experiment,biomasses of wheat seedlings and accumulation of HHCB and/or Cd in parts of wheat seedlings cultured in alluvial soil and cinnamon soil were investigated. The biomasses of wheat seedlings in different treatments followed the order as single HHCB treatment > HHCB and Cd treatment > single Cd treatment. The accumulation of HHCB in wheat seedlings cultured in alluvial soil was more than that in cinnamon soil, and effect of Cd on accumulation of HHCB in wheat seedlings cultured in alluvial soil was different to that in cinnamon soil. In alluvial soil, the accumulation of HHCB in different parts of wheat seedlings followed the sequence that root > stem > leaf. Cd significantly induced the accumulation of HHCB in wheat roots, but inhibited that of HHCB in wheat stems and leaves, and the highest inhibition rate was 44.07%. In cinnamon soil, the accumulation of HHCB in different parts of wheat seedlings followed the sequence that root > leaf > stem. The effect of Cd on accumulation of HHCB in wheat roots was not significant, but the median and high concentrations of Cd induced accumulation of HHCB in wheat stems and leaves significantly, and the highest induction rate was 35.95%. Besides, the accumulation of Cd in alluvial soil was lower than that in cinnamon soil, and HHCB could significantly induce the accumulation of Cd in wheat seedlings cultured in two different soils. The increasing rates of Cd accumulation in roots, stems and leaves in alluvial soil were 30.84%, 61.82% and 61.82%, and those in cinnamon soil were 41.53%, 184.16% and 206.18%, respectively. It is indicated that HHCB in cinnamon soil induced more accumulation of Cd in wheat seedlings than that in alluvial soil.

Single and joint toxic effects of polycyclic musks including 1,3,4,6,7,8-hexahydro-4,6,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB) and 7-acetyl-1,1,3,4,4,6-hexamethyl-l,2,3,4-tetrahydronapthalene (AHTN) and cadmium (Cd) on seed germination and seedling growth of wheat (Triticum aestivum) were investigated. The results showed that the toxicity sequence of HHCB toxic to wheat seed germination and seedling growth was similar to that of AHTN, that is, germination rate > shoot elongation > root elongation, while the toxicity of Cd was in the sequence of root elongation > shoot elongation > germination rate, according to the LC50 and EC50 values. It is suggested that polycyclic musks and Cd had different toxicological mechanisms. Root and shoot elongation of wheat might be good bioindicators for the contamination of polycyclic musks and Cd in soil. The mixture of polycyclic musks and Cd had synergistic effects on T. aestivum according to the equi-toxic mixture approach when root elongation was selected as the toxicological endpoint. Thus, the joint toxicity of HHCB and Cd was significantly higher than the single toxicity of HHCB or Cd, which was also confirmed by the EC50 mix value of the mixture (EC50 mix = 0.530 TUmix). The EC(50mix) value of the mixture of AHTN and Cd was 0.614 TUmix, which indicated that the mixture toxicity was strengthened when AHTN coexisted with Cd.